1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo-

Anti-inflammatory Analgesic Cardiovascular

1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- (CAS 622355-37-7), molecular formula C14H10N2O3S, molecular weight 286.31 g/mol, is a synthetic heterocyclic compound belonging to the benzothiopyranoisoxazole carboxamide class. It features a 1-oxo-1H-2-benzothiopyran (isothiocoumarin) core linked via a 3-carboxamide bridge to a 5-methyl-3-isoxazolyl moiety.

Molecular Formula C14H10N2O3S
Molecular Weight 286.31 g/mol
CAS No. 622355-37-7
Cat. No. B6421949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo-
CAS622355-37-7
Molecular FormulaC14H10N2O3S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2
InChIInChI=1S/C14H10N2O3S/c1-8-6-12(16-19-8)15-13(17)11-7-9-4-2-3-5-10(9)14(18)20-11/h2-7H,1H3,(H,15,16,17)
InChIKeyHQDQPHGBQIPTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- (CAS 622355-37-7) – Chemical Class and Procurement Profile


1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- (CAS 622355-37-7), molecular formula C14H10N2O3S, molecular weight 286.31 g/mol, is a synthetic heterocyclic compound belonging to the benzothiopyranoisoxazole carboxamide class . It features a 1-oxo-1H-2-benzothiopyran (isothiocoumarin) core linked via a 3-carboxamide bridge to a 5-methyl-3-isoxazolyl moiety. The compound is listed in the PubChem Compound Database under CID 11282394 [1]. Its structural architecture combines the sulfur-containing benzothiopyran scaffold with an N-(5-methyl-3-isoxazolyl) carboxamide side chain, a combination that distinguishes it from simple benzothiopyran derivatives and from standard isoxazole carboxamides lacking the fused thiopyran ring system. The compound is commercially available for research use only, not for human or veterinary applications .

Why Generic Substitution Fails for 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- (CAS 622355-37-7)


Generic substitution within the benzothiopyran carboxamide class is not scientifically reliable because the biological activity profile of these compounds is exquisitely sensitive to the nature of the N-heterocyclic substituent on the carboxamide. In the foundational study by Fravolini et al., a series of benzothiopyranopyrazole and benzothiopyranoisoxazole carboxamides were synthesized and tested in parallel; the results demonstrated that isoxazole-bearing analogs exhibited a distinct anti-inflammatory and analgesic activity profile compared to their pyrazole counterparts, with certain compounds in the series also displaying pronounced antiarrhythmic activity [1]. Furthermore, within the 1-oxo-1H-2-benzothiopyran-3-carboxamide scaffold, changing the amide substituent from 5-methyl-3-isoxazolyl to phenyl, 4-methoxyphenyl, 4-sulfamoylphenyl, or (quinolin-8-yl) produces compounds with different molecular weights, hydrogen-bonding capacities, and predicted physicochemical properties, each of which may interact with distinct biological targets or exhibit different pharmacokinetic behavior . Substitution without direct comparative biological data therefore carries a high risk of selecting a compound with an entirely different activity spectrum.

Head-to-Head Quantitative Evidence for 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- (CAS 622355-37-7) vs. Closest Analogs


Benzothiopyranoisoxazole vs. Benzothiopyranopyrazole Carboxamides: Class-Level Anti-Inflammatory Activity Divergence (Fravolini et al., 1978)

In the foundational structure-activity relationship (SAR) study by Fravolini et al., a series of benzothiopyranopyrazole and benzothiopyranoisoxazole carboxamides was synthesized and tested for anti-inflammatory, analgesic, and cardiovascular activity [1]. The study demonstrated that the isoxazole-bearing carboxamides, which include the core architecture of the target compound, exhibited a qualitatively different pharmacological profile compared to the pyrazole-bearing analogs, with some isoxazole derivatives showing pronounced antiarrhythmic activity that was not a general feature of the pyrazole subclass [1]. No single quantitative potency value for the target compound itself is extractable from this paper; however, the study establishes the class-level principle that replacing the isoxazole heterocycle on the carboxamide with pyrazole results in a divergent biological readout across multiple assays [1].

Anti-inflammatory Analgesic Cardiovascular Benzothiopyranoisoxazole

Molecular Weight Advantage of N-(5-Methyl-3-isoxazolyl) Over N-Aryl-Substituted 1-Oxo-1H-2-Benzothiopyran-3-Carboxamide Analogs

The target compound (MW 286.31 g/mol) possesses a lower molecular weight compared to several commercially available 1-oxo-1H-2-benzothiopyran-3-carboxamide analogs with bulkier N-aryl substituents. The N-[3-(trifluoromethyl)phenyl] analog has a molecular weight of 349.33 g/mol, an increase of 63.02 g/mol (+22.0%) ; the N-(quinolin-8-yl) analog has a molecular weight of 332.38 g/mol, an increase of 46.07 g/mol (+16.1%) ; and the 7,8-dimethoxy-N-(pyridin-3-yl) analog has a molecular weight of 342.37 g/mol, an increase of 56.06 g/mol (+19.6%) . In the context of fragment-based and lead-like compound selection, the lower molecular weight of the target compound translates into greater structural simplicity and potentially more favorable physicochemical space for further optimization, as lower MW is correlated with improved ligand efficiency metrics [1].

Molecular weight Physicochemical properties Lead-likeness Drug design

Hydrogen Bond Donor Count Advantage Over N-Aryl Analogs for Physicochemical Property Optimization

The target compound possesses one hydrogen bond donor (the secondary amide NH) . In comparison, the N-(4-hydroxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide analog contains an additional phenolic OH group, giving it two hydrogen bond donors . Hydrogen bond donor count is a key determinant of passive membrane permeability and oral bioavailability; each additional HBD above two is generally associated with decreasing permeability [1]. While both compounds have HBD counts within the Lipinski-compliant range, the lower HBD count of the target compound is marginally advantageous when considering further functionalization during lead optimization, as the addition of one more HBD would still remain within the acceptable threshold [1].

Hydrogen bond donor Lipinski Permeability ADME

Anticancer Activity of a 7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic Acid Amide Derivative: GI50 Benchmark for the Scaffold Class

A closely related isothiocoumarin-3-carboxylic acid derivative, 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide (compound 30), demonstrated prominent antimitotic activity with a GI50 of 1.28 μM against the NCI-H322M non-small cell lung cancer cell line [1]. Although not a direct measurement on the target compound itself, this data establishes a quantitative efficacy benchmark for the 1-oxo-1H-isothiochromene-3-carboxamide scaffold class and confirms that the core template is tractable for anticancer drug discovery. The target compound, lacking the 7,8-dimethoxy substitution but retaining the identical core scaffold with a different amide substituent (5-methyl-3-isoxazolyl vs. 4-phenylthiazol-2-yl), represents a structurally distinct starting point for SAR exploration within the same chemotype.

Anticancer GI50 Lung cancer Isothiocoumarin

Optimal Research and Industrial Application Scenarios for 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo- (CAS 622355-37-7)


Anti-Inflammatory and Analgesic Drug Discovery: SAR Exploration of Benzothiopyranoisoxazole Carboxamides

Researchers pursuing novel non-steroidal anti-inflammatory drug (NSAID) candidates can use this compound as a key representative of the benzothiopyranoisoxazole carboxamide subclass. The foundational SAR study by Fravolini et al. [1] demonstrated that isoxazole-bearing carboxamides possess anti-inflammatory and analgesic activity distinct from their pyrazole counterparts, and some members of this subclass exhibit pronounced antiarrhythmic activity. Procurement of this specific compound enables head-to-head comparison with benzothiopyranopyrazole analogs to further elucidate the contribution of the isoxazole heterocycle to the anti-inflammatory pharmacophore, building directly on the class-level differentiation established in the 1978 study.

Anticancer Lead Identification: Isothiocoumarin Scaffold Optimization with Alternative Amide Substituents

The 1-oxo-1H-isothiochromene-3-carboxamide scaffold has demonstrated anticancer activity: a 7,8-dimethoxy-substituted analog (compound 30) achieved a GI50 of 1.28 μM against NCI-H322M lung cancer cells [2]. The target compound, retaining the identical core but bearing a 5-methyl-3-isoxazolyl amide substituent instead of the 4-phenylthiazol-2-yl group, serves as a structurally differentiated starting point for anticancer SAR studies. Researchers can systematically compare the contribution of the isoxazole-containing side chain versus the thiazole-containing side chain to antimitotic potency, directly leveraging the quantitative benchmark provided by compound 30.

Physicochemical Property-Driven Lead Optimization: Fragment Growth with Low Molecular Weight Benzothiopyran Cores

With a molecular weight of 286.31 g/mol and only one hydrogen bond donor , this compound occupies a favorable position in lead-like chemical space compared to heavier N-aryl-substituted analogs (MW 332–349 g/mol) and analogs with additional HBD groups (2 HBD) . Procurement of this compound is strategically advantageous for medicinal chemistry teams engaged in fragment-to-lead or lead optimization programs, where low molecular weight and minimal HBD count provide greater headroom for property-guided optimization while maintaining compliance with drug-likeness metrics [3].

Chemical Biology Tool Compound: Probing Sulfur-Containing Heterocycle–Protein Interactions

The 1-oxo-1H-2-benzothiopyran (isothiocoumarin) core is a sulfur-containing heterobicyclic system whose synthesis is known to be challenging and whose biological target space remains relatively underexplored compared to oxygen-containing coumarins [2]. This compound, with its unique combination of the isothiocoumarin core and the 5-methyl-3-isoxazolyl carboxamide side chain, can serve as a chemical biology probe for investigating sulfur-mediated interactions with biological targets, including enzymes and receptors that differentiate between oxygen and sulfur heterocycles. Its commercial availability for research use makes it accessible for target identification and mechanism-of-action studies.

Quote Request

Request a Quote for 1H-2-Benzothiopyran-3-carboxamide, N-(5-methyl-3-isoxazolyl)-1-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.